[6-(5-ethylthiophen-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
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Overview
Description
2-[6-(5-ETHYL-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(5-ETHYL-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the ethyl-thienyl, methyl, and trifluoromethyl groups through various substitution reactions. Common reagents used in these steps include organolithium reagents, halogenated intermediates, and catalytic amounts of transition metals.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[6-(5-ETHYL-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[6-(5-ETHYL-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[6-(5-ETHYL-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-4,6-diphenylnicotinonitrile: Another heterocyclic compound with potential biological activity.
3,5-Dimethyl-4H-1,2,4-triazole: A compound with a similar heterocyclic structure but different functional groups.
Thiophene-2-ethylamine: Contains a thiophene ring similar to the ethyl-thienyl group in the target compound.
Uniqueness
2-[6-(5-ETHYL-2-THIENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID is unique due to its combination of functional groups and the specific arrangement of its heterocyclic core
Properties
Molecular Formula |
C16H14F3N3O2S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[6-(5-ethylthiophen-2-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
InChI |
InChI=1S/C16H14F3N3O2S/c1-3-9-4-5-12(25-9)11-6-10(16(17,18)19)14-8(2)21-22(7-13(23)24)15(14)20-11/h4-6H,3,7H2,1-2H3,(H,23,24) |
InChI Key |
MSRYKBZFXXPDJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C(=NN3CC(=O)O)C)C(=C2)C(F)(F)F |
Origin of Product |
United States |
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